2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide is a synthetic organic compound with a complex structure that includes a thiazole ring, chlorinated benzyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzyl Group: The 2,4-dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzyl chloride reacts with the thiazole intermediate.
Acetamide Formation: The final step involves the reaction of the thiazole derivative with chloroacetamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for maintaining consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation or reduction, altering its electronic properties and reactivity.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, it can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule. Its structural features make it a candidate for developing enzyme inhibitors.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, making it a subject of interest for drug development.
Industry
In the industrial sector, it can be used in the synthesis of agrochemicals and materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring and chlorinated benzyl group can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-dichlorobenzyl)acetamide
- N-(2,4-dichlorobenzyl)-2-chloroacetamide
- 3-(2,4-dichlorobenzyl)-1,3-thiazole
Uniqueness
Compared to similar compounds, 2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide stands out due to its specific structural configuration, which may confer unique reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-chloro-N-[3-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2OS/c13-6-11(18)16-12-17(3-4-19-12)7-8-1-2-9(14)5-10(8)15/h1-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYOBWASUAPCJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=CSC2=NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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